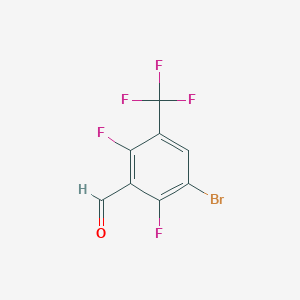

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

3-bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWXNWOJTIFVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 2,6-difluoro-5-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at ambient temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

- 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse chemical structures .

Catalysis

- The compound is utilized in catalytic processes within organic synthesis. It can facilitate reactions that lead to the construction of complex organic frameworks .

Biology and Medicine

Pharmaceutical Intermediates

- This compound is investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics make it suitable for drug development targeting specific enzymes or receptors .

Enzyme Inhibition Studies

- Research has shown that 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde can interact with enzyme active sites, forming stable complexes that inhibit enzymatic activity. This property is critical for developing drugs aimed at treating diseases linked to enzyme dysfunctions .

Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL, highlighting its potential as a therapeutic agent .

Material Science

Synthesis of High-Performance Materials

- In materials science, this compound is employed in the development of high-performance polymers and agrochemicals. Its unique properties can enhance the thermal stability and performance of synthesized materials .

Antimicrobial Efficacy Against MRSA

A study evaluated various fluoro and trifluoromethyl-substituted compounds for their antimicrobial activity against MRSA. Among these compounds, those structurally related to 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde showed significant inhibitory effects with MIC values indicating strong activity against resistant strains .

Inhibition of Bruton Tyrosine Kinase in Autoimmune Models

In preclinical models investigating autoimmune diseases, compounds similar to this benzaldehyde were tested for their ability to inhibit Bruton tyrosine kinase (Btk). Results showed decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects, suggesting potential therapeutic applications in autoimmune disorders .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate . The trifluoromethyl group enhances the compound’s binding affinity and specificity for the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Brominated Difluorobenzaldehydes

4-Bromo-2,6-difluorobenzaldehyde (CAS: 537013-51-7)

- Molecular Formula : C₇H₃BrF₂O

- Key Differences : Lacks the trifluoromethyl group at position 5.

- Properties : The absence of the electron-withdrawing trifluoromethyl group reduces molecular weight (≈221.0 g/mol) and may lower electrophilicity at the aldehyde compared to the target compound.

- Applications : Offered by TCI Chemicals at higher price points, suggesting more specialized synthesis routes .

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde (CAS: 183110-68-1)

- Molecular Formula : C₁₃H₆BrF₂O₂

- Key Differences: Incorporates a 2,4-difluorophenoxy substituent instead of fluorine and trifluoromethyl groups.

Halogen and Functional Group Modifications

α-Bromo-3,5-difluorotoluene (CAS: 141776-91-2)

- Molecular Formula : C₇H₅BrF₂

- Key Differences : Toluene derivative (methyl group) instead of benzaldehyde.

- Properties : Boiling point (65°C ) is significantly lower due to the lack of a polar aldehyde group. Classified under UN 3265, indicating corrosivity hazards .

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₈H₂BrCl₂F₃O₂

- Key Differences : Substitutes fluorine with chlorine and replaces the aldehyde with a carboxylic acid.

Electronic Effects of Substituents

- Trifluoromethyl vs. Nitro Groups: In analogs like 2-nitro-4-(trifluoromethyl)benzaldehyde (CAS: N/A), nitro groups are stronger electron-withdrawing groups than trifluoromethyl, enhancing electrophilicity at the aldehyde. This makes nitro-substituted derivatives more reactive in condensation reactions (e.g., with 2-aminopyrimidine) .

Physicochemical and Commercial Data

Biological Activity

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and difluoromethyl groups in its structure enhances its lipophilicity and biological interactions, making it a candidate for various medicinal applications.

The compound's molecular formula is C8H4BrF5O, with a molecular weight of approximately 305.01 g/mol. Its structure includes a bromine atom and multiple fluorine substituents, which can significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modify the electronic properties of the molecule. This section summarizes findings related to the biological activity of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde.

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, derivatives with trifluoromethyl substitutions demonstrated notable activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. In particular, compounds with similar structural features exhibited minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL against these resistant strains .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031 - 0.062 | MRSA, VRSA |

| 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde | TBD | TBD |

Enzyme Inhibition

Fluorinated compounds have been studied for their enzyme inhibitory properties. For example, compounds with similar trifluoromethyl substitutions have shown selective inhibition against monoamine oxidase B (MAO-B), with IC50 values indicating potent activity . The mechanism often involves reversible competitive inhibition, which could be beneficial for therapeutic applications targeting neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound X | MAO-B | 0.71 | 56.34 |

| Compound Y | AChE | 8.10 | N/A |

Case Studies

- Antibacterial Efficacy : A study evaluating various fluoro-substituted salicylanilide derivatives found that those with trifluoromethyl groups displayed significantly higher antibacterial efficacy compared to their non-fluorinated counterparts . The results indicated a clear trend where increased fluorination correlated with enhanced antimicrobial potency.

- Neuroprotective Potential : Another investigation into the neuroprotective effects of fluorinated chalcones revealed that certain derivatives could inhibit both MAO-A and MAO-B effectively, suggesting a dual-action mechanism that could be leveraged for treating mood disorders and neurodegenerative conditions .

The biological activity of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity.

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function, which is particularly relevant in antimicrobial and neuropharmacological contexts.

- Biofilm Disruption : Some studies indicate that fluorinated compounds may disrupt biofilm formation in bacterial cultures, enhancing their effectiveness against persistent infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde to minimize side reactions?

- Methodology : Use inert atmospheres (e.g., nitrogen or argon) during halogenation and trifluoromethylation steps to prevent oxidation or hydrolysis of sensitive intermediates. Temperature control (e.g., −78°C for lithiation or 60–80°C for nucleophilic substitution) is critical to suppress competing pathways. Reaction progress should be monitored via TLC or HPLC .

- Key Parameters : For bromination, stoichiometric HBr or CuBr₂ may improve regioselectivity. For trifluoromethylation, Ruppert-Prakash reagent (TMSCF₃) under catalytic fluoride conditions enhances efficiency .

Q. What analytical techniques are most effective for characterizing 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde?

- Techniques :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (e.g., δ −60 to −70 ppm for CF₃ groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 289.94 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How do competing substituents (Br, F, CF₃) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Mechanistic Insight :

- Electron-Withdrawing Effects : The CF₃ group deactivates the ring, directing EAS to the para position relative to itself. Bromine (σₚ⁺ = +0.23) and fluorine (σₚ⁺ = +0.78) further modulate reactivity, favoring substitution at the 2- and 6-positions .

- Steric Effects : Steric hindrance from CF₃ may limit accessibility to adjacent positions. Computational studies (DFT) can predict transition-state geometries .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

- Troubleshooting :

- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 may improve stability with electron-deficient aryl bromides.

- Base Optimization : K₂CO₃ vs. Cs₂CO₃ affects deprotonation rates and side-product formation.

- Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of boronic acid partners .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in medicinal chemistry studies?

- Biological Relevance :

- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (predicted logP ≈ 2.8).

- Hydrogen Bonding : The aldehyde group may form Schiff bases with lysine residues in enzyme active sites, while fluorine atoms participate in weak H-bonding .

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

- Resolution Strategies :

- Temperature Control : Collect data at 100 K to reduce thermal motion artifacts.

- Twinned Crystals : Use PLATON’s TWINABS for integration.

- Comparative Analysis : Cross-validate with computational models (Mercury 4.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.